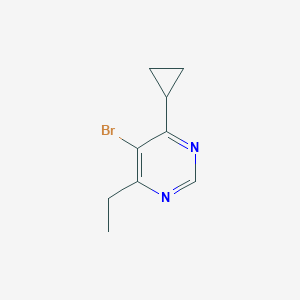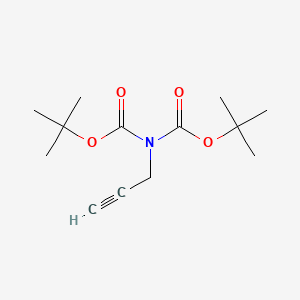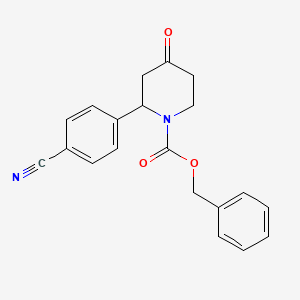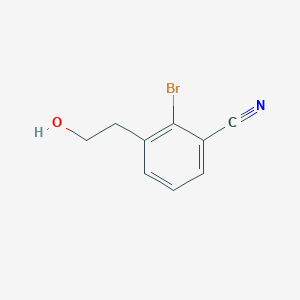
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid is an organic compound that features a bromobenzyl group attached to an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid typically involves the reaction of 2-bromobenzyl bromide with an amino acid derivative. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . Another method involves the acylation of aryl systems using succinic anhydride and bromobenzene under dry conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes when treated with strong bases like sodium or potassium hydroxide in ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles under elevated temperatures.
Elimination: Strong bases such as sodium hydroxide in ethanol, typically under reflux conditions.
Major Products:
Substitution: Formation of substituted benzyl derivatives.
Elimination: Formation of alkenes such as propene.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid involves its interaction with molecular targets through its amino and bromobenzyl groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-Bromobenzyl bromide: Used in similar synthetic applications but lacks the amino acid backbone.
Benzylamine derivatives: Share the amino group but differ in the substitution pattern on the benzyl ring.
Uniqueness: (S)-3-Amino-2-(2-bromobenzyl)propanoic acid is unique due to the presence of both the bromobenzyl group and the amino acid backbone, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
(2S)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
NZFMYDNPOGZVOM-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)

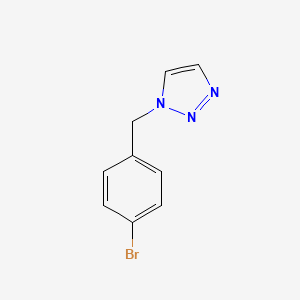

![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)

![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
